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Compound of Interest

Compound Name: 2,5,6-Trichloronicotinamide

Cat. No.: B595532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of novel

nicotinamide analogs. The data presented is derived from a study focused on the design and

synthesis of nicotinamide derivatives with potent antifungal activity. While not direct analogs of

2,5,6-trichloronicotinamide, these compounds share the core nicotinamide scaffold and have

been systematically evaluated for their ability to inhibit the growth of various fungal pathogens,

including drug-resistant strains. The primary mechanism of action for the most potent of these

analogs has been identified as the disruption of the fungal cell wall.

Data Presentation: In Vitro Antifungal Activity of
Nicotinamide Analogs
The following table summarizes the minimum inhibitory concentration (MIC) values of selected

nicotinamide derivatives against the fluconazole-sensitive Candida albicans strain SC5314. A

lower MIC value indicates greater antifungal potency. The data highlights the structure-activity

relationship (SAR), demonstrating how substitutions on the nicotinamide scaffold influence

antifungal efficacy.
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Compound ID R Group
MIC (μg/mL) against C.
albicans SC5314

7 (Hit Compound) 16

16a 2-amino-5-isopropylphenyl 0.5

16b 2-amino-5-ethylphenyl 1

16c 2-amino-5-methylphenyl 2

16d 2-amino-5-chlorophenyl 4

16e 2-amino-5-fluorophenyl 4

16f 2-amino-5-bromophenyl 2

16g 2-amino-3-isopropylphenyl 0.25

16h 2-amino-4-isopropylphenyl 1

16i 2-amino-6-isopropylphenyl 8

16j 2-aminophenyl 8

Fluconazole (Reference Drug) 0.5

Data extracted from a study on the design and synthesis of novel nicotinamide derivatives as

antifungal agents.[1][2]

The most potent compound identified was 16g, which exhibited an MIC of 0.25 μg/mL against

C. albicans SC5314.[1][2] Further testing revealed that compound 16g also demonstrated

significant activity against several fluconazole-resistant C. albicans strains, with MIC values

ranging from 0.125 to 1 μg/mL.[1]

Experimental Protocols
The following methodologies were employed in the evaluation of the antifungal activity of the

nicotinamide analogs.

Synthesis of Nicotinamide Derivatives
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The synthesis of the target nicotinamide derivatives was achieved through a one-step coupling

reaction. A mixture of the appropriate aromatic carboxylic acid, the corresponding amine, and a

coupling agent in a suitable solvent was stirred at room temperature. The reaction progress

was monitored by thin-layer chromatography. After completion, the reaction mixture was

processed to isolate the final product, which was then purified by column chromatography. The

chemical structures of all synthesized compounds were confirmed using 1H NMR, 13C NMR,

and high-resolution mass spectrometry (HRMS).

In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds was determined using a broth

microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute

(CLSI).

Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates.

Colonies were then suspended in sterile saline, and the cell density was adjusted to a final

concentration of 0.5–2.5 × 103 cells/mL in the test wells.

Preparation of Drug Dilutions: The test compounds and the reference drug (fluconazole)

were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold

dilutions were then prepared in 96-well microtiter plates using RPMI 1640 medium.

Incubation: The fungal inoculum was added to each well of the microtiter plates containing

the serially diluted compounds. The plates were then incubated at 35°C for 24-48 hours.

Determination of MIC: The MIC was defined as the lowest concentration of the compound

that resulted in a significant inhibition of fungal growth compared to the drug-free control

well.

Visualizations
Experimental Workflow for Antifungal Susceptibility
Testing
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Caption: Workflow for determining the in vitro antifungal susceptibility of nicotinamide analogs.

Proposed Mechanism of Action: Fungal Cell Wall
Disruption
The most potent nicotinamide analog, 16g, is believed to exert its antifungal effect by disrupting

the integrity of the fungal cell wall. This leads to morphological changes and ultimately cell

death.[1][2]
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Caption: Proposed mechanism of action for potent nicotinamide analogs against fungal

pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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